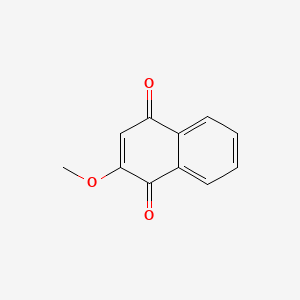

Lawsone methyl ether

Description

2-Methoxy-1,4-naphthoquinone has been reported in Swertia calycina, Rubia yunnanensis, and other organisms with data available.

isolated from Swertia calycina; structure in first source

inhibits ecdysone 20-monooxygenase; structure in first source

Properties

IUPAC Name |

2-methoxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGBGHKYJAOXRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062338 | |

| Record name | 2-Methoxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2348-82-5 | |

| Record name | 2-Methoxy-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2348-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002348825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-1,4-naphthoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-1,4-naphthalenedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYNAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39020BUT1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Lawsone Methyl Ether: Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of lawsone methyl ether (2-methoxy-1,4-naphthoquinone), a naturally occurring naphthoquinone with significant biological activities. This document details its primary natural sources, comprehensive isolation and purification protocols, and quantitative data, alongside a review of its engagement with key cellular signaling pathways.

Natural Sources of this compound

This compound has been identified in several plant species, most notably in the family Balsaminaceae and Gentianaceae. The primary documented natural sources are:

-

Impatiens balsamina L. (Garden Balsam): This is the most well-documented source of this compound. The compound is present in various parts of the plant, including the leaves, flowers, and stems.[1][2][3] Research has also demonstrated its production in root cultures of I. balsamina.

-

Swertia calycina : This species is also reported as a natural source of this compound, although detailed studies on its concentration and isolation from this plant are less common in the available literature.[4]

-

Lawsonia inermis L. (Henna): While the primary naphthoquinone in henna is lawsone, this compound is not naturally abundant in this plant. However, Lawsonia inermis is a critical source of lawsone, which can be used as a precursor for the semi-synthesis of this compound.[5]

Quantitative Analysis of this compound

The concentration of this compound can vary depending on the plant part, geographical location, and cultivation conditions. High-performance liquid chromatography (HPLC) is the standard analytical method for the quantification of this compound in plant extracts.

Table 1: Quantitative Data for this compound in Impatiens balsamina

| Plant Material | Extraction/Culture Condition | This compound Content | Reference |

| Impatiens balsamina Leaves | 50% Chloroform in Methanol Extract | Up to 0.29% w/w of total naphthoquinones in the extract | |

| Impatiens balsamina Root Cultures | Elicitation with 400µM methyl jasmonate | 11.3-fold increase compared to untreated cultures | |

| Impatiens balsamina Root Cultures | Feeding with 500 mg/L methionine | 2.6-fold increase compared to controls |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on established methodologies for naphthoquinone isolation from Impatiens balsamina.

General Experimental Workflow

The overall process for the isolation and purification of this compound from plant material is outlined in the following workflow diagram.

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Impatiens balsamina Leaves

This protocol is adapted from methodologies for the extraction of naphthoquinones from Impatiens balsamina.

-

Plant Material Preparation: Air-dry fresh leaves of Impatiens balsamina in the shade at room temperature. Once fully dried, grind the leaves into a fine powder.

-

Extraction: Macerate 100 g of the powdered leaves in 500 mL of a 1:1 (v/v) mixture of chloroform and methanol at room temperature for 48 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a dark, viscous crude extract.

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system, for example, a gradient of hexane and ethyl acetate.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

-

Fraction Collection and Analysis: Collect fractions of 20-25 mL and monitor the separation by thin-layer chromatography (TLC) using a pre-coated silica gel 60 F254 plate with a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v). Visualize the spots under UV light (254 nm).

-

Purification: Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic methods). Evaporate the solvent to dryness.

-

Recrystallization: Recrystallize the resulting solid from a suitable solvent such as ethanol or methanol to obtain pure crystals of this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This HPLC method is suitable for the simultaneous determination of lawsone and this compound in plant extracts.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Discovery® C18 column (5 µm, 4.6 × 150 mm).

-

Mobile Phase: A gradient of 2% aqueous acetic acid and methanol.

-

0-10 min: 75% Methanol

-

10-20 min: 68% Methanol

-

20-35 min: 45% Methanol

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Column Temperature: 25°C.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antimicrobial and immunomodulatory effects. Its mechanism of action is thought to involve the modulation of key cellular signaling pathways.

Involvement in Signaling Pathways:

Preliminary evidence suggests that the biological effects of naphthoquinones, including lawsone and its derivatives, may be mediated through the following signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a crucial regulator of inflammation and immune responses. Lawsone has been shown to reduce NF-κB activity, which may contribute to its anti-inflammatory properties.

-

JAK-STAT (Janus kinase-signal transducer and activator of transcription) Pathway: This pathway is involved in cytokine signaling and plays a critical role in the immune system. The immunomodulatory effects of this compound may be linked to its influence on this pathway.

-

TGF-β/Smad (Transforming growth factor-beta/Smad) Pathway: This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

The following diagram illustrates the potential interaction of this compound with these key signaling pathways, leading to its observed biological effects.

Semi-Synthesis of this compound

Due to the relatively low natural abundance of this compound, semi-synthesis from the more readily available lawsone is a viable alternative for obtaining larger quantities.

Protocol 3: Methylation of Lawsone

-

Reaction Setup: Dissolve 1.0 g of lawsone in 50 mL of absolute methanol in a round-bottom flask.

-

Acid Catalyst: Add 0.8 mL of concentrated hydrochloric acid to the solution.

-

Reflux: Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in water and extract with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness. The crude product can be purified by column chromatography or recrystallization as described in Protocol 1.

Conclusion

This compound is a promising natural product with documented antimicrobial and immunomodulatory properties. While Impatiens balsamina is its primary natural source, yields can be enhanced through cell culture techniques and semi-synthesis from lawsone. The provided protocols for isolation, purification, and quantification offer a solid foundation for researchers in natural product chemistry and drug development. Further investigation into its interaction with cellular signaling pathways will be crucial in elucidating its full therapeutic potential.

References

The Chemical Architecture and Properties of Lawsone Methyl Ether: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of lawsone methyl ether (2-methoxy-1,4-naphthoquinone), a naturally derived compound with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the scientific intricacies of this promising molecule.

Chemical Identity and Structure

This compound (LME) is a naphthoquinone derivative and the methylated form of lawsone, the primary bioactive component of the henna plant (Lawsonia inermis)[1][2]. It is also naturally found in Impatiens balsamina L. and Swertia calycina[3][4]. Its chemical identity is well-established, and its structural details are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-methoxynaphthalene-1,4-dione |

| Synonyms | 2-Methoxy-1,4-naphthoquinone, O-methyl lawsone |

| CAS Number | 2348-82-5 |

| Molecular Formula | C₁₁H₈O₃ |

| Molecular Weight | 188.18 g/mol |

| SMILES | COC1=CC(=O)C2=CC=CC=C2C1=O |

| InChI | InChI=1S/C11H8O3/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The known quantitative data are presented in the following table.

| Property | Value | Source |

| Melting Point | 184-187 °C | |

| Boiling Point (est.) | 283.17 °C | |

| Solubility | Soluble in DMSO (50 mg/mL) | |

| Appearance | Yellow solid |

Spectral Data

The spectral characteristics of this compound are vital for its identification and structural elucidation.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule.

-

¹H-NMR (500 MHz, CDCl₃) δH: 3.89 (s, 3H, CH₃), 6.16 (s, 1H, H-3), 7.70 (dt, J = 1.3, 7.5 Hz, 1H, H-6 or H-7), 7.76 (dt, J = 1.4, 7.6 Hz, 1H, H-6 or H-7), 8.10 (dd, J = 1.0, 7.7 Hz, 1H, H-5 or H-8), 8.17 (dd, J = 1.0, 7.7 Hz, 1H, H-5 or H-8).

Mass Spectrometry

Mass spectrometry data reveals the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. The NIST WebBook provides mass spectral data for 2-methoxy-1,4-naphthoquinone, showing a molecular ion peak consistent with its molecular weight.

Experimental Protocols

Synthesis of this compound from Lawsone

This protocol describes the semi-synthesis of this compound via methylation of lawsone.

Materials:

-

Lawsone (2-hydroxy-1,4-naphthoquinone)

-

Absolute Methanol

-

Concentrated Hydrochloric Acid

-

Ethyl acetate

-

Heating mantle with reflux condenser

-

Filtration apparatus

-

Beakers and flasks

Procedure:

-

Dissolve 1.0 g of lawsone in 50 mL of absolute methanol in a round-bottom flask.

-

Carefully add 0.8 mL of concentrated hydrochloric acid to the solution.

-

Heat the mixture under reflux for 4 hours.

-

Cool the reaction mixture to room temperature. A precipitate should form.

-

Collect the precipitate by vacuum filtration.

-

Recrystallize the crude product from a mixture of ethyl acetate and methanol to yield yellow needles of this compound.

Synthesis of this compound from 2-Chloro-1,4-naphthoquinone

This alternative synthesis route utilizes a nucleophilic substitution reaction.

Materials:

-

2-Chloro-1,4-naphthoquinone

-

Sodium methoxide

-

Tetrahydrofuran (THF)

-

Ether

-

Brine

-

Silica gel for chromatography

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolve 10.3 g of 2-chloro-1,4-naphthoquinone in 100 mL of THF in a suitable flask.

-

Prepare a suspension of 3.20 g of sodium methoxide in 25 mL of THF.

-

Add the sodium methoxide suspension to the 2-chloro-1,4-naphthoquinone solution at room temperature.

-

Stir the mixture overnight.

-

Remove the THF by evaporation under reduced pressure.

-

Dissolve the residue in ether.

-

Wash the ether layer with brine, then dry it over anhydrous sodium sulfate.

-

Filter the solution and evaporate the ether.

-

Purify the crude product by column chromatography over silica gel to obtain pure 2-methoxy-1,4-naphthoquinone.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antifungal and antibacterial properties. Its mechanism of action is an area of active research, with evidence pointing towards the involvement of multiple signaling pathways.

Proposed Mechanism of Action

Current research suggests that this compound may exert its biological effects through a combination of mechanisms, including the generation of reactive oxygen species (ROS), modulation of Protein Kinase C (PKC) activity, and potential interaction with the Aryl Hydrocarbon Receptor (AhR) pathway.

Caption: Proposed signaling pathways of this compound.

Experimental Workflow for Investigating Biological Activity

A typical workflow to investigate the biological effects of this compound would involve a series of in vitro and in vivo experiments.

Caption: A general experimental workflow for assessing LME's biological activity.

Conclusion

This compound is a readily accessible natural product derivative with a well-defined chemical structure and intriguing biological activities. This guide provides a foundational understanding of its chemical properties and potential mechanisms of action, offering a valuable resource for researchers aiming to explore its therapeutic applications further. The provided experimental protocols serve as a starting point for the synthesis and subsequent investigation of this promising compound.

References

- 1. 2-Methoxy-1,4-Naphthoquinone (MNQ) suppresses the invasion and migration of a human metastatic breast cancer cell line (MDA-MB-231) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

Spectroscopic Profile of Lawsone Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for lawsone methyl ether (2-methoxy-1,4-naphthoquinone), a compound of interest in various research fields, including drug discovery. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.09 - 8.07 | m | 1H | Aromatic H |

| 8.05 - 8.02 | m | 1H | Aromatic H |

| 7.72 - 7.67 | m | 2H | Aromatic H |

| 6.16 | s | 1H | Vinylic H |

| 3.88 | s | 3H | -OCH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 184.8 | C=O |

| 180.1 | C=O |

| 160.7 | C-OCH₃ |

| 134.4 | Aromatic CH |

| 133.3 | Aromatic CH |

| 131.7 | Aromatic C |

| 130.9 | Aromatic C |

| 126.8 | Aromatic CH |

| 126.3 | Aromatic CH |

| 109.8 | Vinylic CH |

| 56.5 | -OCH₃ |

Solvent: CDCl₃

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | Aromatic C-H stretch |

| ~1680 | C=O stretch (quinone) |

| ~1650 | C=O stretch (quinone) |

| ~1600 | C=C stretch (aromatic) |

| ~1250-1300 | C-O stretch (ether) |

Sample Preparation: KBr Pellet or ATR

Table 4: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent |

| ~250, ~330 | Methanol/Ethanol |

Note: The UV-Vis data for 1,4-naphthoquinones generally show characteristic absorptions around 250 nm and 330 nm[1].

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of this compound

This compound can be synthesized from 2-chloro-1,4-naphthoquinone. In a typical procedure, a solution of 2-chloro-1,4-naphthoquinone in tetrahydrofuran is treated with a suspension of sodium methoxide in tetrahydrofuran at room temperature. The reaction mixture is stirred overnight. After evaporation of the solvent, the residue is taken up in ether. The organic layer is then washed with brine, dried, filtered, and evaporated. The final product, this compound, can be purified by chromatography over silica gel[2].

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a frequency of 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR is typically used.

Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

-

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used for analysis[3].

Sample Preparation:

-

KBr Pellet Method: Approximately 1-2 mg of the solid this compound sample is finely ground with about 100-200 mg of dry, IR-transparent potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

Data Acquisition: The sample is placed in the instrument's sample holder, and the IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Instrumentation: A standard UV-Vis spectrophotometer is employed for the analysis.

Sample Preparation: A solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent, such as methanol or ethanol, to a known concentration.

Data Acquisition: The prepared solution is placed in a quartz cuvette. The spectrophotometer is first zeroed with the pure solvent (blank). The absorbance spectrum of the sample is then recorded over a wavelength range of approximately 200-800 nm to determine the wavelengths of maximum absorbance (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

The Enzymatic Forging of Lawsone Methyl Ether: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawsone methyl ether, also known as 2-methoxy-1,4-naphthoquinone, is a naturally occurring naphthoquinone found in plants such as Impatiens balsamina L.[1]. This compound and its precursor, lawsone (2-hydroxy-1,4-naphthoquinone), have garnered significant interest in the scientific community for their diverse biological activities, including antimicrobial and potential therapeutic properties[2][3][4]. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biosynthetic pathway, focusing on the enzymatic conversion of lawsone to this compound, supported by experimental methodologies and quantitative data.

Core Biosynthesis Pathway

The biosynthesis of this compound is a targeted enzymatic process that follows the formation of its immediate precursor, lawsone. The synthesis of lawsone itself originates from the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic compounds[2].

From Chorismate to Lawsone

The journey to lawsone begins with chorismate, a key branch-point metabolite in the shikimate pathway. The subsequent steps involve a series of enzymatic transformations to form the naphthoquinone scaffold:

-

Chorismate is first converted to o-succinylbenzoate (OSB) .

-

OSB is then transformed into 1,4-dihydroxy-2-naphthoate (DHNA) .

-

Finally, DHNA is converted to lawsone (2-hydroxy-1,4-naphthoquinone) .

The Final Methylation Step: Lawsone to this compound

The terminal and defining step in the biosynthesis of this compound is the methylation of the hydroxyl group of lawsone. This reaction is catalyzed by a specific O-methyltransferase.

Enzyme: Lawsone-O-methyltransferase Substrate: Lawsone (2-hydroxy-1,4-naphthoquinone) Co-substrate (Methyl Donor): S-adenosylmethionine (SAM) Product: this compound (2-methoxy-1,4-naphthoquinone)

This enzymatic methylation has been identified and characterized in crude enzyme extracts from the leaves of Impatiens balsamina.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that have been reported for the enzymatic synthesis of this compound from a crude enzyme extract.

| Parameter | Value | Source Plant |

| Optimal pH | 8.5 | Impatiens balsamina |

| Optimal Temperature | 30°C | Impatiens balsamina |

| Incubation Time | 5 days | Impatiens balsamina |

| Lawsone Concentration | 1.7 mM | Impatiens balsamina |

| S-adenosylmethionine Conc. | 1.7 mM | Impatiens balsamina |

Experimental Protocols

The following methodologies are based on the key experiments cited in the discovery and characterization of lawsone-O-methyltransferase activity.

Preparation of Crude Enzyme Extract from Impatiens balsamina

This protocol describes the extraction and preparation of a crude enzyme solution containing lawsone-O-methyltransferase.

Materials:

-

Fresh leaves of 6-month-old Impatiens balsamina plants

-

0.2 M Phosphate-Na buffer, pH 7.5

-

Cold mortar and pestle

-

Cheesecloth

-

Centrifuge (capable of 10,000 x g)

-

Sephadex G-25 column

Procedure:

-

All steps should be performed at 4°C to minimize enzyme degradation.

-

Weigh 50 grams of fresh I. balsamina leaves.

-

Grind the leaves with 50 ml of 0.2 M phosphate-Na buffer (pH 7.5) in a cold mortar until a slurry is formed.

-

Filter the slurry through four layers of cheesecloth.

-

Centrifuge the filtrate at 10,000 x g.

-

Desalt the resulting enzyme solution using a Sephadex G-25 column. The eluate is the crude enzyme extract.

In Vitro Enzymatic Assay for Lawsone-O-methyltransferase Activity

This assay is designed to detect the conversion of lawsone to this compound.

Materials:

-

Crude enzyme extract

-

Glycine-NaOH buffer, pH 8.5

-

Lawsone solution (prepared in a suitable solvent)

-

S-adenosylmethionine (SAM) solution

-

Incubator at 30°C

-

Silica gel TLC plates (60 F254)

-

Developing solvent: Chloroform:Petroleum ether (80:20)

-

Authentic 2-methoxy-1,4-naphthoquinone standard

-

TLC densitometer or UV lamp for visualization

Procedure:

-

Prepare the incubation mixture in a total volume of 400 µl containing:

-

33 mM Glycine-NaOH, pH 8.5

-

1.7 mM Lawsone

-

1.7 mM S-adenosylmethionine

-

Up to 0.2 mg of crude enzyme extract protein

-

-

Prepare a boiled enzyme control by heating the crude enzyme extract to 100°C for 10 minutes before adding it to the reaction mixture.

-

Incubate the reaction mixtures and the control at 30°C for 5 days.

-

After incubation, spot 50 µl of each reaction mixture and the authentic 2-methoxy-1,4-naphthoquinone standard onto a silica gel TLC plate.

-

Develop the TLC plate using a solvent system of chloroform:petroleum ether (80:20).

-

Visualize the spots under a UV lamp. The product, 2-methoxy-1,4-naphthoquinone, should have an Rf value of approximately 0.60.

-

For quantitative analysis, the spot corresponding to the product can be scanned using a TLC densitometer.

Visualizations

This compound Biosynthesis Pathway

Caption: The biosynthetic pathway from chorismate to this compound.

Experimental Workflow for Enzyme Activity Detection

Caption: Workflow for detecting lawsone-O-methyltransferase activity.

References

In Vitro Antifungal Activity of Lawsone Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lawsone methyl ether (2-methoxy-1,4-naphthoquinone), a derivative of lawsone found in the henna plant (Lawsonia inermis), has demonstrated significant in vitro antifungal properties. This technical guide provides a comprehensive overview of its activity against a range of pathogenic fungi. Quantitative data from multiple studies, including Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs), are summarized. Detailed experimental protocols for determining antifungal susceptibility are provided, alongside a hypothesized mechanism of action involving oxidative stress and cell membrane disruption, visualized through a signaling pathway diagram. This document serves as a resource for researchers investigating novel antifungal agents and developing new therapeutic strategies.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of new therapeutic agents. Natural products and their derivatives are a promising source of novel antimicrobial compounds. This compound, a naphthoquinone, has emerged as a compound of interest due to its documented bioactivities. This guide focuses specifically on its in vitro antifungal profile, presenting key data and methodologies to facilitate further research and development in this area.

Quantitative Antifungal Activity of this compound

The in vitro efficacy of this compound has been evaluated against various fungal species, primarily yeasts and dermatophytes. The following tables summarize the available quantitative data.

Table 1: Antifungal Activity of this compound against Yeast

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | Not Specified | 23.4 | 23.4 | [1] |

| Candida spp. | Not Specified | 1.25 | 1.25 | [2] |

Table 2: Antifungal Activity of this compound against Dermatophytes

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Trichophyton rubrum | Not Specified | 2500 | 2500 | [3] |

| Trichophyton mentagrophytes | Not Specified | 2500 | 2500 | [3] |

| Microsporum gypseum | Not Specified | 2500 | 2500 | [3] |

| Epidermophyton floccosum | Not Specified | 1250 | 1250 |

Experimental Protocols

The following protocols are based on standardized methods for antifungal susceptibility testing, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

3.1.1. Materials

-

96-well microtiter plates

-

This compound stock solution (in a suitable solvent like DMSO)

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

Fungal inoculum

-

Sterile saline or distilled water

-

Spectrophotometer

-

Hemocytometer

-

Incubator

3.1.2. Inoculum Preparation

-

Yeast (e.g., Candida albicans) :

-

Subculture the yeast on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Filamentous Fungi (e.g., Aspergillus spp., Trichophyton spp.) :

-

Culture the fungus on Potato Dextrose Agar (PDA) at 28-35°C for 7-14 days, or until adequate sporulation is observed.

-

Flood the agar surface with sterile saline containing 0.05% Tween 80.

-

Gently scrape the surface with a sterile loop to dislodge the conidia.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

-

Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL using a hemocytometer.

-

Dilute this suspension as needed in RPMI-1640 medium.

-

3.1.3. Assay Procedure

-

Prepare serial twofold dilutions of this compound in the 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

-

Incubate the plates at 35°C. Read the results after 24-48 hours for yeasts and 48-96 hours for filamentous fungi.

-

The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed to determine the lowest concentration of an antifungal agent that kills the fungus.

3.2.1. Procedure

-

Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

-

Spot-inoculate the aliquots onto SDA or PDA plates.

-

Incubate the plates at the appropriate temperature for 24-72 hours, or until growth is visible in the subculture from the growth control well.

-

The MFC is the lowest concentration from the MIC assay from which no fungal growth is observed on the subculture plates.

Visualization of Experimental Workflow and Proposed Mechanism of Action

Experimental Workflow

The following diagram illustrates the workflow for determining the in vitro antifungal activity of this compound.

Caption: Workflow for determining MIC and MFC of this compound.

Proposed Antifungal Mechanism of Action

While the precise signaling pathway of this compound's antifungal activity is not fully elucidated, a plausible mechanism, based on the action of related naphthoquinones, involves the induction of oxidative stress and subsequent cell damage.

References

The Antibacterial Spectrum of Lawsone Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawsone methyl ether (LME), a naturally derived naphthoquinone, has garnered significant interest within the scientific community for its potential as an antimicrobial agent. This technical guide provides an in-depth overview of the antibacterial spectrum of LME, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antibacterial therapies.

Data Presentation: Antibacterial Activity of this compound

The antibacterial efficacy of this compound has been evaluated against a variety of bacterial strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial activity, has been determined for several clinically relevant bacteria. The data presented below summarizes the known antibacterial spectrum of LME.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Positive | 62.5 - 125 | [1] |

| Methicillin-Resistant S. aureus (MRSA) | Positive | 15.6, 62.5 - 125 | [1][2] |

| Bacillus subtilis | Positive | Active (no specific MIC) | [3][4] |

| Staphylococcus epidermidis | Positive | Active (no specific MIC) | |

| Pseudomonas aeruginosa | Negative | >1000 | |

| Salmonella typhi | Negative | >1000 | |

| Salmonella typhimurium | Negative | >1000 |

Note: "Active" indicates that the source reported antibacterial activity but did not provide a specific MIC value.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key assays used to evaluate its efficacy.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

a. Preparation of Materials:

-

This compound (LME) Stock Solution: Prepare a stock solution of LME in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

-

Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

-

96-Well Microtiter Plates: Sterile, flat-bottom 96-well plates.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Dilute the overnight bacterial culture in MHB to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Assay Procedure:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the LME stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions of LME across the plate by transferring 100 µL from the first well to the second, mixing, and repeating this process for subsequent wells. Discard 100 µL from the last well.

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a positive control (broth with inoculum, no LME) and a negative control (broth only) on each plate.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of LME that completely inhibits visible bacterial growth.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

a. Preparation of Materials:

-

LME Solutions: Prepare solutions of LME in a suitable broth medium at various concentrations, typically at, above, and below the predetermined MIC value (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution assay.

b. Assay Procedure:

-

Add the standardized bacterial inoculum to flasks containing the different concentrations of LME and a growth control flask (no LME).

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

-

Plate a known volume of each dilution onto agar plates (e.g., Mueller-Hinton Agar).

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

-

Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity. A recent study demonstrated that a combination of a brazilin-rich extract and LME resulted in a 3.0–3.5 log reduction in Gram-positive bacteria and a 2.5–3.0 log reduction in Gram-negative bacteria within 120 minutes of incubation. A time-kill assay against MRSA revealed a 6-log reduction in CFU per ml, leading to complete inhibition of bacterial growth after 8 hours of incubation for combinations of α-mangostin-rich extract and LME.

Mandatory Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

References

- 1. Synergistic effect on anti-methicillin-resistant Staphylococcus aureus among combinations of α-mangostin-rich extract, this compound and ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

The Core Antimicrobial Action of Lawsone Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawsone methyl ether (LME), chemically known as 2-methoxy-1,4-naphthoquinone, is a derivative of lawsone, a naturally occurring naphthoquinone found in the henna plant (Lawsonia inermis). LME has demonstrated significant antimicrobial properties, often exhibiting greater potency than its parent compound against a range of pathogenic bacteria and fungi.[1][2] This technical guide provides an in-depth exploration of the core mechanisms underlying the antimicrobial action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved. The primary mechanisms of LME's antimicrobial activity are multifaceted, centering on the generation of reactive oxygen species (ROS) and the disruption of microbial cell membrane integrity.[2][3]

Core Mechanisms of Antimicrobial Action

The antimicrobial efficacy of this compound is not attributed to a single mode of action but rather a combination of disruptive effects on microbial physiology. The lipophilic nature of LME is thought to enhance its ability to permeate microbial cell membranes, a key factor in its increased activity compared to lawsone.[2]

Generation of Reactive Oxygen Species (ROS)

A primary mechanism of LME's antimicrobial activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS) within the microbial cell. This process is a hallmark of the antimicrobial action of many quinone-containing compounds. The 1,4-naphthoquinone structure of LME can undergo redox cycling, leading to the formation of superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH). These ROS can indiscriminately damage vital cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.

Disruption of Cell Membrane Integrity

This compound has been shown to compromise the integrity of microbial cell membranes. This disruption can lead to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, and the dissipation of the proton motive force, which is critical for cellular energy production. The increased lipophilicity of LME likely facilitates its interaction with and insertion into the lipid bilayer of the cell membrane, altering its fluidity and permeability.

Inhibition of Biofilm Formation

In addition to its direct antimicrobial effects on planktonic cells, LME has been shown to inhibit the formation of biofilms, which are structured communities of microbial cells adherent to a surface and encased in a self-produced extracellular polymeric matrix. Biofilms are notoriously resistant to conventional antimicrobial agents, and their inhibition is a significant therapeutic advantage.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound has been quantified against a variety of microorganisms using the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) as key metrics. The following tables summarize some of the available quantitative data.

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | - | 15.6 | - | |

| Staphylococcus epidermidis | - | - | - | |

| Bacillus subtilis | - | - | - | |

| Escherichia coli | - | 150 | 250 | |

| Pseudomonas aeruginosa | - | >1000 | >1000 | |

| Salmonella typhi | - | >1000 | >1000 | |

| Salmonella typhimurium | - | >1000 | >1000 |

| Microorganism | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | - | 1.25 | 1.25 | |

| Candida albicans | - | 23.4 | - | |

| Trychophyton rubrum | - | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antimicrobial mechanism of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of LME against bacteria and fungi.

a. Preparation of LME Stock Solution:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Further dilutions are made in the appropriate broth medium to achieve the desired final concentrations.

b. Inoculum Preparation:

-

From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in a sterile saline solution (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the LME stock solution in the appropriate broth to obtain a range of concentrations.

-

Add the prepared microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no LME) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for most bacteria, 30°C for yeast) for 18-24 hours.

-

The MIC is determined as the lowest concentration of LME that results in no visible growth of the microorganism.

Assessment of Cell Membrane Permeability using SYTOX Green Assay

This assay utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.

a. Reagents:

-

SYTOX Green stain (e.g., 5 mM solution in DMSO).

-

Buffered salt solution (e.g., phosphate-buffered saline, PBS).

b. Procedure:

-

Grow the microbial culture to the mid-logarithmic phase.

-

Pellet the cells by centrifugation and wash with the buffered salt solution.

-

Resuspend the cells in the buffered salt solution to a desired density.

-

Add SYTOX Green stain to the cell suspension to a final concentration of 0.5-5 µM for bacteria.

-

Add this compound at various concentrations to the cell suspension.

-

Incubate the mixture for at least 5 minutes in the dark.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorometer, or flow cytometer with excitation and emission wavelengths of approximately 504 nm and 523 nm, respectively.

-

An increase in fluorescence intensity indicates an increase in membrane permeability.

Quantification of Biofilm Inhibition using Crystal Violet Assay

This method quantifies the amount of biofilm produced by microorganisms in the presence of an inhibitory compound.

a. Biofilm Formation:

-

In a 96-well flat-bottom microtiter plate, add the microbial inoculum (prepared as in the MIC assay) to a suitable growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose).

-

Add various concentrations of this compound to the wells.

-

Include a positive control (inoculum without LME) and a negative control (medium only).

-

Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature.

b. Staining and Quantification:

-

After incubation, carefully remove the planktonic cells and growth medium from the wells.

-

Gently wash the wells with a buffered solution (e.g., PBS) to remove any remaining non-adherent cells.

-

Add 125 µL of a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells again with the buffered solution until the washings are clear.

-

Dry the plate, and then add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 550-590 nm using a microplate reader.

-

A reduction in absorbance in the presence of LME indicates inhibition of biofilm formation.

Detection of Reactive Oxygen Species (ROS)

The generation of ROS can be detected using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

a. Procedure:

-

Prepare a microbial cell suspension as described for the membrane permeability assay.

-

Load the cells with H₂DCFDA by incubating them with the probe in the dark.

-

Wash the cells to remove any excess probe.

-

Expose the probe-loaded cells to different concentrations of this compound.

-

Measure the increase in fluorescence over time using a fluorescence microplate reader or flow cytometer. The oxidation of H₂DCFDA by ROS produces the highly fluorescent compound dichlorofluorescein (DCF).

Signaling Pathways and Molecular Interactions

While the direct effects of this compound on specific microbial signaling pathways are not yet extensively characterized, its ability to induce oxidative stress suggests potential interactions with pathways that regulate the oxidative stress response in microorganisms. Further research is needed to elucidate the precise molecular targets and signaling cascades affected by LME.

Visualizations

Proposed Antimicrobial Mechanism of this compound

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflow for MIC Determination

Caption: Experimental workflow for MIC determination.

Logical Relationship of Membrane Damage Assessment

Caption: Logical steps in membrane damage assessment.

Conclusion

This compound is a promising antimicrobial agent with a multifaceted mechanism of action primarily involving the generation of reactive oxygen species and the disruption of cell membrane integrity. Its efficacy against a range of bacteria and fungi, coupled with its ability to inhibit biofilm formation, makes it a compelling candidate for further research and development in the context of new antimicrobial therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of LME and other naphthoquinone derivatives. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by LME to fully understand its antimicrobial potential.

References

An In-depth Technical Guide on the Early-Stage Cytotoxicity of Lawsone Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage cytotoxic studies of lawsone methyl ether (LME), also known as 2-methoxy-1,4-naphthoquinone. This document consolidates available data on its cytotoxic effects against various cancer cell lines, details the experimental methodologies used for its evaluation, and elucidates the known signaling pathways involved in its mechanism of action.

Introduction

This compound is a naturally occurring naphthoquinone derivative isolated from plants such as Impatiens balsamina. Naphthoquinones are a class of compounds known for their diverse biological activities, including anticancer properties. Early-stage research has identified this compound as a compound of interest due to its cytotoxic effects on various cancer cell lines. Its mechanism of action appears to be multifaceted, primarily involving the induction of oxidative stress, which in turn triggers specific signaling cascades leading to programmed cell death. This guide aims to provide researchers and drug development professionals with a detailed summary of the foundational cytotoxic data and methodologies related to LME.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth by 50%, have been determined using various cell viability assays. The available data is summarized in the tables below.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) |

| A549 | Lung Adenocarcinoma | CellTiter-Glo | 24 | 16.4[1] |

| HL-60 | Promyelocytic Leukemia | Not Specified | Not Specified | 7.1[1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | Not Specified | 29[2] |

| SMMC7721 | Hepatocellular Carcinoma | SRB | 48 | Not Specified |

| SW982 | Synovial Sarcoma | CellTiter-Glo | 24 | 29.8 |

Table 2: Acute Toxicity Data

| Organism | Administration Route | LD50 |

| Mice | Intraperitoneal | 70.7 mg/kg |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the standard protocols for the key assays used in the cytotoxic evaluation of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of LME. Include untreated and vehicle-treated wells as controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the treatment incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Remove the TCA and wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm with a microplate reader.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS).

Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a suitable culture dish and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed signaling pathway for this compound-induced cytotoxicity.

Caption: Workflow for the MTT Cell Viability Assay.

Caption: Workflow for the SRB Cytotoxicity Assay.

Caption: Workflow for the Annexin V Apoptosis Assay.

Caption: Proposed Signaling Pathway of LME-induced Apoptosis.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis. The proposed mechanism is initiated by an increase in intracellular reactive oxygen species (ROS). This elevation in ROS leads to oxidative stress and DNA damage, which in turn activates several key signaling pathways.

Studies have shown that LME-induced apoptosis in A549 lung adenocarcinoma cells is mediated by the activation of the JNK and p38 mitogen-activated protein kinase (MAPK) signaling pathways. The activation of these pathways is a direct consequence of the oxidative stress induced by LME. Furthermore, LME has been observed to trigger the intrinsic apoptotic pathway in K562 cells and cause p53-dependent cell cycle arrest in p53-wild type cell lines. In Raji cells, LME has been shown to regulate key genes within the MAPK, PI3K, and NF-κB signaling pathways. Specifically, it up-regulates genes involved in apoptosis and tumor suppression while down-regulating genes associated with anti-apoptosis, angiogenesis, and cell proliferation. Additionally, LME has demonstrated an ability to inhibit the TCF/β-catenin transcriptional activity and suppress the expression of protein kinase C (PKC) isozymes βI, δ, and ζ. In triple-negative breast cancer cells (MDA-MB-231), LME has been found to inhibit glycolysis by decreasing the expression of GLUT1 and Akt, suggesting a metabolic-targeted anticancer effect.

Conclusion

The early-stage evaluation of this compound indicates that it is a promising cytotoxic agent against a variety of cancer cell lines. Its mechanism of action, centered around the induction of ROS-mediated apoptosis through the modulation of key signaling pathways such as MAPK and PI3K, provides a solid foundation for further investigation. The data and protocols presented in this guide are intended to support ongoing research and development efforts to fully characterize the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in in vivo models and to further delineate the molecular intricacies of its cytotoxic activity.

References

The Pharmacokinetic Profile of Lawsone Methyl Ether: A Technical Overview for Drug Development Professionals

Disclaimer: Comprehensive pharmacokinetic data for lawsone methyl ether, including detailed absorption, distribution, metabolism, and excretion (ADME) parameters in preclinical or clinical studies, is not extensively available in the public domain. This guide summarizes the currently accessible information on its biological activities and toxicity, which are critical considerations in early-stage drug development.

Introduction

This compound (2-methoxy-1,4-naphthoquinone) is a naturally occurring naphthoquinone found in the leaves of Impatiens balsamina and can also be semi-synthesized from lawsone.[1][2] It has garnered significant interest for its potent biological activities, primarily as an antifungal and antibacterial agent.[3][4][5] This document provides a technical overview of the known pharmacological and toxicological properties of this compound, which are essential for researchers, scientists, and drug development professionals. Due to the limited availability of direct pharmacokinetic studies, this guide also highlights the existing knowledge gaps.

Quantitative Data on Biological Activity and Toxicity

While a complete pharmacokinetic profile is not available, several studies have quantified the biological activity and acute toxicity of this compound.

Table 1: In Vitro Antimicrobial Activity of this compound

| Organism | MIC (μg/mL) | MFC (μg/mL) | Reference |

| Candida albicans | 1.25 | 1.25 | |

| Trichophyton rubrum | 2.50 | 2.50 | |

| Trichophyton mentagrophytes | 2.50 | 2.50 | |

| Microsporum gypseum | 2.50 | 2.50 | |

| Epidermophyton floccosum | 1.25 | 1.25 |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Acute Toxicity of this compound

| Species | Route of Administration | LD50 | Reference |

| Mice | Intraperitoneal | 70.7 mg/kg |

LD50: Lethal Dose, 50%

A study in Wistar rats also indicated that this compound was safe for use at doses ≤ 50 mg/kg in a 28-day repeated-dose oral toxicity study.

Pharmacological Effects

Antihyperglycemic and Antihyperlipidemic Effects

In a study utilizing nicotinamide-streptozotocin-induced diabetic rats, this compound demonstrated significant antihyperglycemic and antihyperlipidemic effects. Oral administration of this compound at doses of 15, 30, and 45 mg/kg for 28 days resulted in a dose-dependent reduction in fasting blood glucose and HbA1c levels, while increasing insulin levels. The compound also normalized the levels of total cholesterol, triglycerides, high-density lipoproteins, and low-density lipoproteins. The 45 mg/kg dose showed the most potent effects, comparable to the standard drug glibenclamide.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of this compound are not available. However, methodologies for assessing its biological activity and toxicity have been described.

Protocol for Acute Oral Toxicity Study (as inferred from OECD 407 guidelines mentioned in a study)

This protocol is a generalized representation based on the referenced OECD guideline for sub-acute toxicity, as the specific protocol for the this compound study was not detailed.

References

An In-depth Technical Guide to Lawsone Methyl Ether Derivatives and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawsone methyl ether (2-methoxy-1,4-naphthoquinone), a derivative of the naturally occurring naphthoquinone lawsone, serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of various this compound (LME) derivatives. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this promising class of compounds.

Synthesis of this compound and Its Derivatives

The core structure, this compound, can be synthesized from lawsone, which is readily isolated from the leaves of the henna plant (Lawsonia inermis). The methylation of lawsone provides the foundational molecule for further derivatization.

Synthesis of 2-Methoxy-1,4-naphthoquinone (this compound)

A common laboratory-scale synthesis involves the reaction of 2-chloro-1,4-naphthoquinone with sodium methoxide in a suitable solvent like tetrahydrofuran.

Experimental Protocol:

-

Dissolve 2-chloro-1,4-naphthoquinone (e.g., 10.3 g) in tetrahydrofuran (100 mL).

-

Prepare a suspension of sodium methoxide (e.g., 3.20 g) in tetrahydrofuran (25 mL).

-

Add the sodium methoxide suspension to the 2-chloro-1,4-naphthoquinone solution at room temperature.

-

Stir the mixture overnight.

-

Evaporate the solvent under reduced pressure.

-

Take up the residue in ether.

-

Wash the organic layer with brine, dry it over an anhydrous agent (e.g., sodium sulfate), filter, and evaporate the solvent.

-

Purify the crude product by chromatography over silica gel to yield 2-methoxy-1,4-naphthoquinone.[1]

Synthesis of this compound Derivatives

The 2-methoxy-1,4-naphthoquinone scaffold can be further modified to generate a diverse library of compounds, including amino, thioether, and glycoside derivatives.

1. Synthesis of Amino Derivatives:

Amino derivatives can be synthesized through a Michael addition reaction of an amine to the naphthoquinone ring.

General Protocol for Michael Addition:

-

Dissolve 2-methoxy-1,4-naphthoquinone (1 mmol) in ethanol (10 mL).

-

Add a Lewis acid catalyst, such as CeCl₃·7H₂O or FeCl₃ (0.1 mmol).

-

Stir the reaction mixture for at least 60 minutes.

-

Add the desired amine to the reaction mixture and continue stirring until the reaction is complete (monitored by TLC).

-

Upon completion, the product can be isolated and purified by standard chromatographic techniques.

2. Synthesis of Thioether Derivatives:

Thioether derivatives are typically synthesized by reacting lawsone (which can then be methylated) or a halogenated naphthoquinone with a thiol.

General Protocol using Microwave Irradiation:

-

In a pressure tube, combine lawsone (1.44 mmol) and the desired thiol (0.72 mmol) in water (6 mL).

-

Heat the mixture at 50°C for 20 minutes under microwave irradiation.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Dry the combined organic phase with anhydrous sodium sulfate and evaporate the solvent under vacuum.

-

Purify the resulting thio-derivative by flash chromatography.

3. Synthesis of O-Glycoside Derivatives:

O-glycosides of naphthoquinones can be prepared through autocatalytic condensation with a suitable sugar orthoacetate.

General Protocol for O-Glucosidation:

-

Reflux a solution of the hydroxy-substituted 1,4-naphthoquinone (e.g., a hydroxylated LME precursor) and a D-glycopyranose 1,2-(tert-butoxy orthoacetate) in dry chlorobenzene.

-

The reaction is typically complete within 0.3–0.5 hours.

-

The resulting acetylated β-D-glycopyranosides can be isolated and purified.[1]

Biological Activities of this compound Derivatives

LME and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

This compound itself exhibits potent antifungal and antibacterial activities.[2] Its derivatives, particularly those incorporating triazole moieties, have shown efficacy against dental caries pathogens.[3]

Table 1: Antimicrobial Activity of this compound and its Derivatives

| Compound | Microorganism | Activity Type | Value | Reference |

| This compound | Candida spp. | MIC | 1.25 µg/mL | [2] |

| This compound | Candida spp. | MFC | 1.25 µg/mL | |

| Lawsone derivative | S. mutans | MIC | 1.56-50 µg/mL |

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of LME derivatives against various cancer cell lines. The mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways.

Table 2: Cytotoxicity of this compound and its Derivatives against Cancer Cell Lines

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| This compound | A549 (Lung) | CellTiter-Glo | 16.4 | |

| This compound | HL-60 (Leukemia) | MTS | 7.1 | |

| O-acryloyl-juglone (related naphthoquinone) | Yeast | Growth Inhibition | - | |

| Bis-lawsone derivative (1j) | CCF-4 (Glioma) | MTT | ~10 | |

| Mannich base of lawsone analog | HepG2 (Liver) | MTT | Varies (some <10) | |

| Acetylated O- and S-glycosides of 1,4-NQs | Neuro-2a (Neuroblastoma) | MTT | 2.7–16.4 |

Anti-inflammatory Activity

Naphthoquinone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators. For instance, certain derivatives can inhibit nitric oxide (NO) production and downregulate the expression of pro-inflammatory genes.

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through various cellular mechanisms and signaling pathways.

Anticancer Mechanisms

The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with signaling pathways crucial for cancer cell survival and proliferation.

-

Induction of Apoptosis: Many LME derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, including initiator caspases (caspase-8, -9) and executioner caspases (caspase-3). The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are also common mechanisms.

-

Generation of Reactive Oxygen Species (ROS): Some LME derivatives exert their cytotoxic effects by inducing oxidative stress through the generation of reactive oxygen species, leading to cellular damage and apoptosis.

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation in many cancers. Some bis-lawsone derivatives have been shown to downregulate this pathway, contributing to their apoptotic effects.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of LME derivatives are primarily linked to the inhibition of the NF-κB signaling pathway.

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Naphthoquinone derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.

Cytotoxicity Assays

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the LME derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

2. Sulforhodamine B (SRB) Assay

This assay quantifies cell density based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Fixation: After treatment, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-